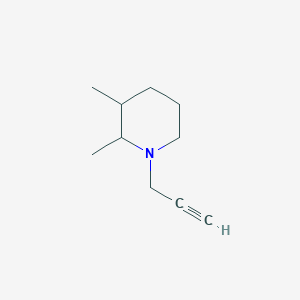
2,3-Dimethyl-1-(prop-2-YN-1-YL)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethyl-1-(prop-2-YN-1-YL)piperidine is a heterocyclic organic compound that belongs to the piperidine family Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms This particular compound is characterized by the presence of two methyl groups at the 2nd and 3rd positions and a prop-2-yn-1-yl group at the 1st position of the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-1-(prop-2-YN-1-YL)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dimethylpiperidine.
Alkylation: The 2,3-dimethylpiperidine is then subjected to alkylation using propargyl bromide under basic conditions to introduce the prop-2-yn-1-yl group at the nitrogen atom.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
化学反応の分析
Types of Reactions: 2,3-Dimethyl-1-(prop-2-YN-1-YL)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alkanes or alkenes.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
2,3-Dimethyl-1-(prop-2-YN-1-YL)piperidine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2,3-Dimethyl-1-(prop-2-YN-1-YL)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into binding pockets of receptors, affecting their signaling pathways.
類似化合物との比較
2,3-Dimethylpiperidine: Lacks the prop-2-yn-1-yl group, making it less reactive in certain chemical reactions.
1-(Prop-2-YN-1-YL)piperidine: Lacks the two methyl groups, which can affect its steric and electronic properties.
2,3-Dimethyl-1-(prop-2-YN-1-YL)pyrrolidine: A similar compound with a five-membered ring instead of a six-membered piperidine ring.
Uniqueness: 2,3-Dimethyl-1-(prop-2-YN-1-YL)piperidine is unique due to the combination of its structural features, which confer specific reactivity and binding properties. The presence of both the methyl groups and the prop-2-yn-1-yl group allows for diverse chemical transformations and interactions with biological targets.
特性
分子式 |
C10H17N |
|---|---|
分子量 |
151.25 g/mol |
IUPAC名 |
2,3-dimethyl-1-prop-2-ynylpiperidine |
InChI |
InChI=1S/C10H17N/c1-4-7-11-8-5-6-9(2)10(11)3/h1,9-10H,5-8H2,2-3H3 |
InChIキー |
SMIJFJGWFVFCFO-UHFFFAOYSA-N |
正規SMILES |
CC1CCCN(C1C)CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


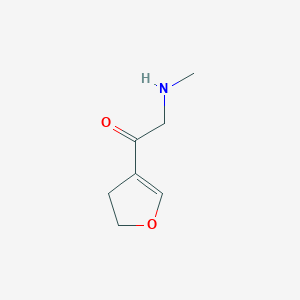

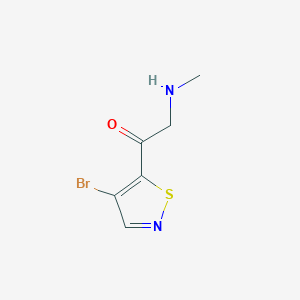
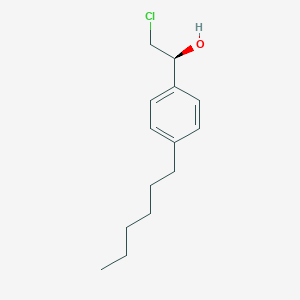
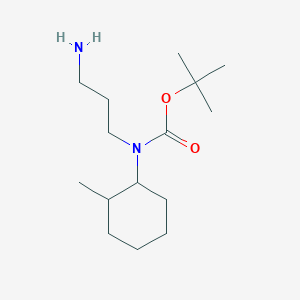

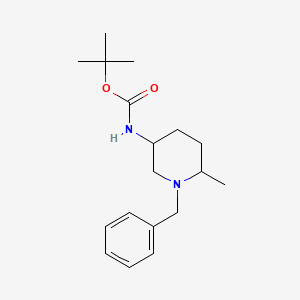

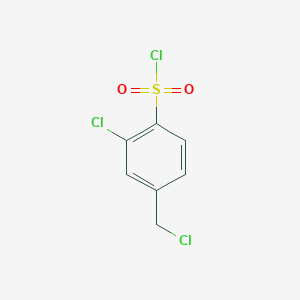
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3,5-dimethylcyclohexan-1-ol](/img/structure/B13187241.png)
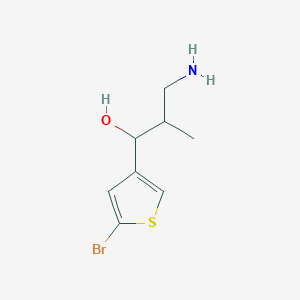
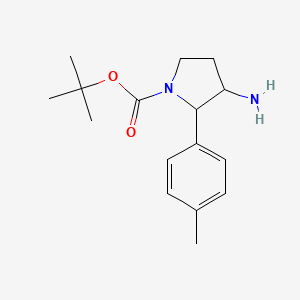
![Benzyl N-[6-(chlorosulfonyl)pyridin-3-yl]carbamate](/img/structure/B13187249.png)
![({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13187251.png)
